molecular formula C17H24N2O2 B4117016 N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4117016
M. Wt: 288.4 g/mol
InChI Key: WPKHSWYHLNRDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide, also known as AH7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a Japanese pharmaceutical company, Asahi Chemical Industry Co., Ltd. AH7921 has been found to have a potent analgesic effect and is being studied for its potential use in the treatment of pain.

Mechanism of Action

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide works by binding to the mu opioid receptor in the central nervous system. This binding activates the receptor, resulting in the inhibition of pain signals. N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has also been found to have a weak affinity for the delta opioid receptor.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to cause respiratory depression, similar to other opioid analgesics. It has also been found to cause a decrease in body temperature and heart rate. N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a lower potential for abuse and dependence than other opioid analgesics.

Advantages and Limitations for Lab Experiments

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has a number of advantages and limitations for use in lab experiments. Its potent analgesic effect makes it a useful tool for studying pain pathways in animals. However, its potential for respiratory depression and other physiological effects must be taken into account when using it in animal studies.

Future Directions

There are a number of future directions for research on N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide. One potential area of study is its use in the treatment of chronic pain. Another area of study is its potential for use in the treatment of opioid addiction, due to its lower potential for abuse and dependence. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide and its potential for use in clinical settings.

Scientific Research Applications

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential use in the treatment of pain. In animal studies, N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide has been found to have a potent analgesic effect that is comparable to morphine. It has also been found to have a longer duration of action than morphine, making it a potential candidate for use in chronic pain management.

properties

IUPAC Name

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-8-6-7-11-15(12)19-17(21)16(20)18-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15H,6-8,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKHSWYHLNRDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylcyclohexyl)-N'-(1-phenylethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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